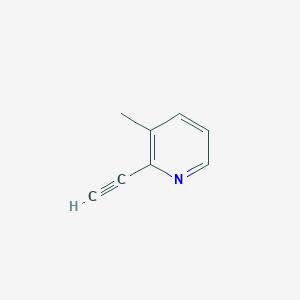

2-Ethynyl-3-methylpyridine

Overview

Description

2-Ethynyl-3-methylpyridine is a compound that falls within the class of pyridines, which are heterocyclic aromatic organic compounds with the formula C5H5N. The specific structure of this compound is not directly discussed in the provided papers, but related compounds and their synthesis, molecular structure, and chemical reactions are extensively covered.

Synthesis Analysis

The synthesis of related pyridine compounds involves various methods, including domino reactions, palladium-catalyzed coupling, and Corey–Fuchs olefination. For instance, functionalized 2-aminohydropyridines and 2-pyridinones are synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles . Similarly, 2,4-substituted [1,8]naphthyridines are produced through Pd-catalyzed carbonylative coupling followed by a domino conjugate addition/annulation reaction . The synthesis of 5-ethynyl-2,2'-bipyridine, a compound structurally similar to this compound, is reported from 5-methyl-2,2'-bipyridine through a multistep process involving Corey–Fuchs olefination .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be influenced by substituents, as seen in the case of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, where the isopropyl groups exhibit a Janus effect, protecting the heteroatom sterically against electrophilic attack . The structure of 2-ethynyl-1-methylpyridinium salts is discussed in terms of mesomeric betaines and cumulene-type structures, with the anion polymerizing rapidly . X-ray data and spectroscopic measurements are used to analyze these structures.

Chemical Reactions Analysis

The chemical behavior of pyridine derivatives varies with their structure. For example, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine behaves as a weak nucleophilic base and can substitute nonnucleophilic bases in organic syntheses . The anion of 2-ethynyl-1-methylpyridinium salts is reactive, rapidly polymerizing, and forming palladium complexes . The reactivity of these compounds is crucial for their application in various chemical reactions and syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the Janus effect observed in certain pyridine bases influences their nucleophilicity and reactivity . The formation of N-alkylpyridinium salts from the reaction of compound 3 with methylamine or ethylamine indicates the reactivity of these compounds towards amines . The crystal structure of a helical di-ruthenium(II) complex of a novel 6,6-ethynyl-linked bis(terpyridine) ligand shows distortion of the ethyne linkage, which could affect its physical properties .

Scientific Research Applications

Chemistry and Chemical Reactions

Allenylidenes and Mesomeric Betaines : 2-Ethynyl-1-methylpyridinium salts, related to 2-Ethynyl-3-methylpyridine, demonstrate rapid polymerization and can be represented as mesomeric betaines or cumulene-type structures. Their use in forming palladium complexes has been explored, highlighting their potential in complex chemical synthesis (Haindl et al., 2016).

Ortho-Ethynylation of Phenols : Catalyzed ortho-ethynylation of phenols, using compounds similar to this compound, has shown high yields in various substituted phenols. This reaction, involving silylated chloroethyne and GaCl3, is pivotal in organic synthesis (Kobayashi et al., 2002).

Synthesis of Naphthyridines : A synthesis method using 3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones, which are related to this compound, has been developed for producing [1,8]naphthyridines. This showcases its role in synthesizing complex heterocyclic compounds (Abbiati et al., 2002).

Material Science and Engineering

- Photocatalysts : Alkyne-substituted photocatalysts, which include derivatives of this compound, have been used in creating new complexes with properties like photocatalysis. This has implications in fields like solar energy conversion and environmental remediation (Davidson et al., 2015).

Biomedical Applications

Antimicrobial Activity : Complexes formed with 2-Amino-3-methylpyridine derivatives have shown considerable antimicrobial activity against certain bacteria and yeast strains. This suggests potential applications in the development of new antimicrobial agents (Abu-Youssef et al., 2010).

Molecular Diodes and Nano-Actuators : The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, related to this compound, demonstrates charge-induced conformational switching. This makes it a candidate for use in molecular diodes and nano-actuators (Derosa et al., 2003).

Retinoprotective Effect : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, similar in structure to this compound, has shown promise as a potential retinoprotector in a rat model of retinal ischemia-reperfusion. This suggests its potential use in ocular pharmacology (Peresypkina et al., 2020).

Improved Synthesis Processes : Advances in the synthesis of 3-Methylpyridine-N-oxide, a compound related to this compound, have been made, demonstrating a safer and more efficient production process. This has industrial implications, especially in the production of insecticides (Sang et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

2-Ethynyl-3-methylpyridine is a heterocyclic compound with a pyridine ring and an ethynyl group It’s structurally similar compound, 3-methylpyridine, has been shown to interact with collagenase 3 and stromelysin-1 .

Mode of Action

It’s likely that the compound interacts with its targets through the ethynyl group and the pyridine ring, which are common structural motifs in many biologically active compounds .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .

properties

IUPAC Name |

2-ethynyl-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZFYNCENJWVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539547 | |

| Record name | 2-Ethynyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30413-59-3 | |

| Record name | 2-Ethynyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

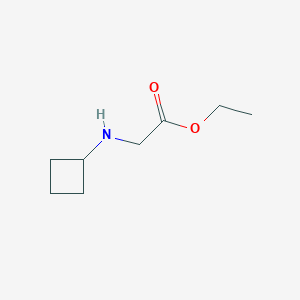

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.